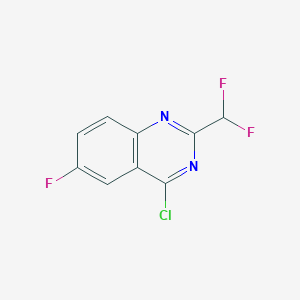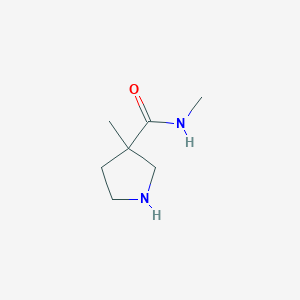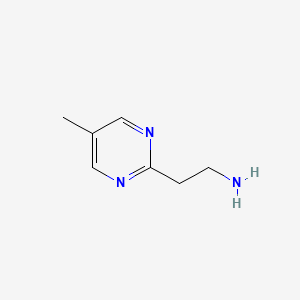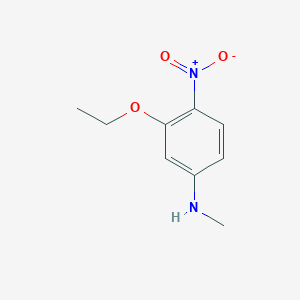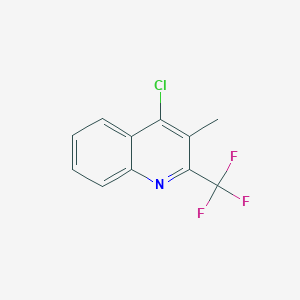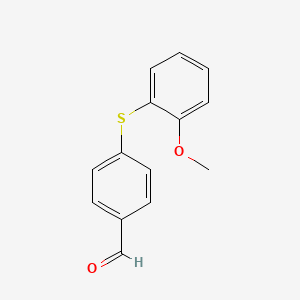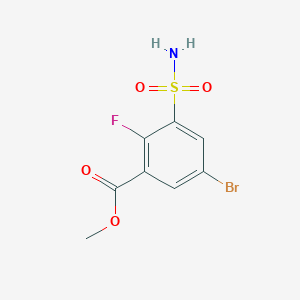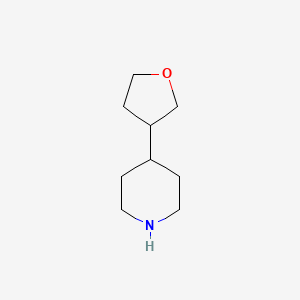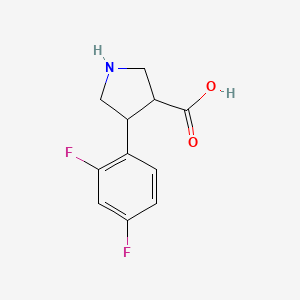
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, such as proline and related compounds, can act as efficient and versatile organocatalysts for various asymmetric reactions. The encapsulation of these organocatalysts into a porous material can construct a novel heterogeneous catalyst and provide a platform to mimic and explore the catalytic processes in a biological system .Physical And Chemical Properties Analysis
The physical form of 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid is a powder . It has a molecular weight of 227.21 g/mol.科学的研究の応用
Synthesis and Chemical Reactions
Asymmetric Synthesis : A study by Chung et al. (2005) describes a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, including 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. This synthesis involves a nitrile anion cyclization strategy and achieved a 71% overall yield, indicating its efficiency in producing chiral pyrrolidine derivatives (Chung et al., 2005).
Synthesis in Antibacterial Agents : Chu et al. (1986) researched the synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents, including compounds with 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. These compounds showed excellent in vitro potency and in vivo efficacy as antibacterial agents (Chu et al., 1986).
Influenza Neuraminidase Inhibitors : Wang et al. (2001) described the synthesis of a compound containing a pyrrolidine core, specifically as an inhibitor of influenza neuraminidase. The synthesis involved the use of tert-butyl (+/-)-(2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate, which demonstrated potent inhibitory activity (Wang et al., 2001).
Synthesis of Tetramic Acids : Jones et al. (1990) conducted a study on the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids. This included the molecular structure analysis of a compound with a 1-(difluoroboryloxy)ethylidene pyrrolidine-2,4-dione structure, showing the diverse applications of pyrrolidine derivatives in synthetic chemistry (Jones et al., 1990).
Biochemical and Pharmaceutical Research
Antibacterial Activity : Bouzard et al. (1992) explored the antibacterial activities of fluoronaphthyridines, including those with 1-(2,4-difluorophenyl) substitution. These compounds, particularly BMY 43748, were identified as promising candidates for therapeutic agents due to their enhanced in vitro and in vivo activity (Bouzard et al., 1992).
NMR Analysis : Bailey et al. (1997) synthesized (S)-2-(diphenylmethyl)pyrrolidine, a chiral solvating agent for NMR analysis. This highlights the potential use of pyrrolidine derivatives in analytical chemistry, particularly in the structural analysis of chiral compounds (Bailey et al., 1997).
将来の方向性
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen. The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .
特性
IUPAC Name |
4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-6-1-2-7(10(13)3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKNJKWNSIUCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



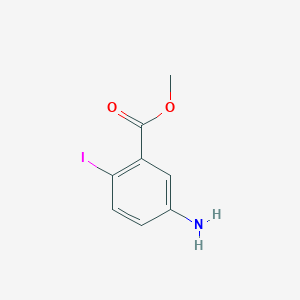
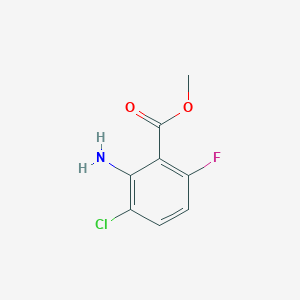
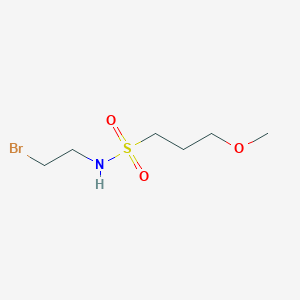
![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)
![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)
